molecular formula C18H21N2O7P B580068 N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester

Cat. No.: B580068
M. Wt: 408.3 g/mol
InChI Key: NYJKISSOEZMRHH-POXGOYDTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

This compound belongs to the phosphoramidate class of organophosphorus compounds, characterized by the presence of a phosphorus-nitrogen bond within its molecular framework. The compound possesses the molecular formula C₁₈H₂₁N₂O₇P and exhibits a molecular weight of 408.34 grams per mole, as confirmed by multiple analytical databases. The stereochemical designation (S) indicates the specific spatial arrangement around both the phosphorus center and the amino acid moiety, reflecting the compound's chiral nature and its importance in biological systems where stereochemistry often determines activity.

The systematic nomenclature reveals the compound's complex structure, comprising an L-alanine backbone modified with a phosphoramidate group and further functionalized with aromatic substituents. Alternative names include isopropyl((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-L-alaninate and (S)-isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, demonstrating the various approaches to describing this multifaceted molecule. The compound's classification extends beyond simple phosphoramidates to include designations as a pharmaceutical intermediate and research chemical, reflecting its dual role in synthetic chemistry and medicinal applications.

Property Value Reference
Molecular Formula C₁₈H₂₁N₂O₇P
Molecular Weight 408.34 g/mol
Melting Point 62-66°C
Boiling Point 514.3±60.0°C (Predicted)
Density 1.302 g/cm³
Storage Temperature 2-8°C

The chemical classification of this compound places it within several overlapping categories of organophosphorus chemistry. As a phosphoramidate, it contains the characteristic phosphorus-nitrogen bond that defines this class of compounds. The presence of the 4-nitrophenoxy group introduces electron-withdrawing characteristics that significantly influence the compound's reactivity and stability profiles. The isopropyl ester functionality provides additional structural complexity and affects the molecule's physicochemical properties, including solubility and metabolic behavior.

Historical Development of Phosphoramidate Chemistry

The historical foundation of phosphoramidate chemistry traces back to early pioneering work in organophosphorus chemistry, with significant developments occurring throughout the twentieth century. The earliest synthetic approaches to phosphorus-nitrogen compounds emerged in the 1940s when Audrieth and Toy developed methods for treating phosphoryl trichloride with phenol in the presence of pyridine, followed by reaction with ammonia or primary amines to form phosphoramidate structures. These foundational studies established the basic synthetic principles that would later evolve into sophisticated modern methodologies.

The revolutionary advancement in phosphoramidate chemistry occurred in the early 1990s with the development of ProTide technology by Professor Christopher McGuigan and his team at Cardiff University. This breakthrough represented a paradigm shift in the design of nucleotide analogs and prodrug systems. The first demonstration of the ProTide approach was made in 1992, when the efficiency of aryloxy phosphates and phosphoramidates was noted, particularly in the context of zidovudine derivatives. These early studies showed that aryl phosphoramidate derivatives could exceed the anti-human immunodeficiency virus activity of their parent nucleosides, establishing the foundation for future pharmaceutical applications.

The mechanistic understanding of phosphoramidate cleavage developed through extensive research by McGuigan and colleagues revealed the importance of amino acid side chains, amino acid esters, and aryl group substituents in determining both stability and biological activity. The proposed mechanism involves initial carboxylesterase-mediated hydrolysis of the amino acid ester to form a free acid carboxylate, followed by intramolecular attack of the carboxylate oxygen on the phosphorus atom to displace the aryl ester and form a five-membered intermediate. This mechanistic insight drove optimization efforts that led to compounds with improved trypanocidal activity, with enhancements from 6.9 to 0.008 micromolar and stability improvements in mouse blood from less than 15 minutes to greater than 480 minutes.

Research conducted between January 1993 and December 2007 demonstrated the commercial potential of phosphoramidate technology, with the Cardiff team receiving over 2.5 million pounds in research costs and license fees from strategic collaborations with multinational pharmaceutical companies. The technology's success attracted independent adoption by major pharmaceutical companies, including Pharmasset's development of anti-hepatitis C nucleosides using Cardiff's public domain ProTide technology. The acquisition of Pharmasset by Gilead for 11 billion dollars, with significant value attributed to phosphoramidate-based compounds, underscored the transformative impact of this chemical approach.

Position in Organophosphorus Chemistry

Within the broader context of organophosphorus chemistry, this compound occupies a distinctive position as a sophisticated phosphoramidate derivative that bridges synthetic organic chemistry and pharmaceutical science. Phosphoramidates represent a specialized subset of organophosphorus compounds, structurally related to phosphates through the substitution of an oxygen anion for an amine group, creating compounds with the general structure containing phosphorus-nitrogen bonds. This fundamental structural modification imparts unique chemical and biological properties that distinguish phosphoramidates from their phosphate analogs.

The compound exemplifies the evolution of organophosphorus chemistry from simple industrial applications to complex biomedical systems. Traditional organophosphorus compounds found primary applications in agriculture and industrial processes, but the development of sophisticated phosphoramidates like this target molecule demonstrates the field's expansion into precision medicine and targeted therapeutic interventions. The incorporation of chiral centers, specifically the (S)-configuration around both the phosphorus and amino acid components, reflects the modern emphasis on stereochemical control in pharmaceutical chemistry.

The structural complexity of this compound illustrates several key trends in contemporary organophosphorus chemistry. The presence of multiple functional groups allows for selective chemical modifications and controlled reactivity patterns. The 4-nitrophenoxy substituent provides electron-withdrawing character that influences both the stability and reactivity of the phosphoramidate bond, while the phenoxy group offers additional aromatic stabilization. The L-alanine component introduces biological recognition elements that facilitate enzymatic processing, and the isopropyl ester provides metabolic liability that enables controlled release of active species.

Compound Class Key Features Applications
Simple Phosphoramidates P-N bond, basic structure Research tools, synthetic intermediates
Aryl Phosphoramidates Aromatic substituents, enhanced stability Pharmaceutical intermediates
Amino Acid Phosphoramidates Biological recognition elements Prodrug systems, therapeutic agents
ProTide Derivatives Optimized for cellular delivery Antiviral drugs, nucleotide analogs

The positioning of this compound within organophosphorus chemistry also reflects the field's increasing sophistication in molecular design. Unlike earlier generations of organophosphorus compounds that often relied on empirical optimization, modern phosphoramidates like this target molecule are designed using structure-activity relationship principles and mechanistic understanding. The specific choice of substituents reflects careful consideration of factors including enzymatic recognition, chemical stability, cellular permeability, and metabolic fate.

Research Significance and Objectives

The research significance of this compound extends across multiple dimensions of chemical and pharmaceutical science, reflecting its role as both a synthetic intermediate and a research tool for understanding phosphoramidate chemistry. Primary research objectives surrounding this compound focus on its function as an intermediate in the synthesis of sofosbuvir, a groundbreaking hepatitis C treatment that represents one of the most successful applications of ProTide technology in clinical medicine. The compound serves as a crucial building block in synthetic pathways that ultimately deliver nucleotide analogs capable of selective inhibition of hepatitis C virus nonstructural protein 5B polymerase.

Fundamental research investigations have concentrated on understanding the structure-activity relationships that govern phosphoramidate stability and biological activity. Studies have demonstrated that modifications to the amino acid side chain, amino acid ester, and aryl group substituents can dramatically influence both chemical stability in physiological conditions and biological effectiveness. The specific combination of L-alanine as the amino acid component, isopropyl as the ester group, and 4-nitrophenoxy as the aryl substituent reflects optimization efforts aimed at achieving optimal balance between stability and bioactivity. Research has shown that these structural features contribute to enhanced trypanocidal activity and improved stability profiles compared to alternative combinations.

The compound's research significance also encompasses its role in advancing understanding of prodrug mechanisms and cellular delivery systems. Mechanistic studies have revealed that phosphoramidates undergo a complex series of enzymatic and chemical transformations within biological systems, involving initial esterase-mediated hydrolysis followed by intramolecular cyclization and subsequent phosphoramidase-catalyzed cleavage. These mechanistic insights have informed the design of improved prodrug systems and contributed to the broader understanding of how chemical modifications can enhance the therapeutic index of pharmaceutical agents.

Contemporary research objectives include the development of novel synthetic methodologies for accessing phosphoramidate structures with improved efficiency and reduced environmental impact. Six major synthetic routes have been identified for phosphoramidate formation, including salt elimination, oxidative cross-coupling, azide-based approaches, reduction methodologies, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile reactions. Each synthetic strategy offers distinct advantages and limitations, with ongoing research aimed at developing more sustainable and scalable approaches to phosphoramidate synthesis.

The compound also serves as a model system for investigating the relationship between chemical structure and biological activity in organophosphorus compounds. Research has demonstrated correlation between trypanocidal activity and stability in pseudophysiological conditions, with effective concentration values showing more than 5000-fold improvements compared to parent compounds. These findings have broad implications for the design of phosphoramidate-based therapeutic agents and contribute to the fundamental understanding of how chemical modifications can enhance biological activity while maintaining acceptable stability profiles.

Properties

IUPAC Name

propan-2-yl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2O7P/c1-13(2)25-18(21)14(3)19-28(24,26-16-7-5-4-6-8-16)27-17-11-9-15(10-12-17)20(22)23/h4-14H,1-3H3,(H,19,24)/t14-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJKISSOEZMRHH-POXGOYDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials

  • L-Alanine isopropyl ester : Serves as the chiral backbone, ensuring retention of stereochemistry at the α-carbon.

  • Mixed aryloxy phosphoryl chloride : Typically synthesized in situ from POCl₃ and substituted phenols (phenol and 4-nitrophenol).

Phosphorylation Reaction

The phosphorylation is conducted under cryogenic conditions (-20°C to -78°C) to minimize racemization and side reactions. A tertiary amine base, such as N-methylmorpholine or tert-butylmagnesium chloride, is used to deprotonate the amine and drive the reaction forward. The general reaction scheme is:

L-Alanine isopropyl ester+ClP(O)(OPh)(O-4-NO2Ph)Base, -78°CTarget compound+HCl\text{L-Alanine isopropyl ester} + \text{ClP(O)(OPh)(O-4-NO}_2\text{Ph)} \xrightarrow{\text{Base, -78°C}} \text{Target compound} + \text{HCl}

Table 1: Representative Reaction Conditions

ParameterValue/DescriptionSource
Temperature-78°C (dry ice/acetone bath)
SolventTetrahydrofuran (THF) or Dichloromethane
Basetert-Butylmagnesium chloride (1.0 equiv)
Reaction Time4–6 hours
Yield34–40% after recrystallization
Enantiomeric Excess (ee)>98% (HPLC with chiral column)

Optimization of Phosphorylating Agents

The choice of phosphorylating agent significantly impacts yield and stereochemical purity. Industrial-scale methods favor dichlorophosphate intermediates derived from phenol and 4-nitrophenol due to their commercial availability and reactivity.

In Situ Generation of Dichlorophosphate

  • Step 1 : Reaction of POCl₃ with phenol in the presence of Et₃N:

    POCl3+2PhOHEt₃NClP(O)(OPh)2+2Et₃N\cdotpHCl\text{POCl}_3 + 2 \text{PhOH} \xrightarrow{\text{Et₃N}} \text{ClP(O)(OPh)}_2 + 2 \text{Et₃N·HCl}
  • Step 2 : Selective substitution with 4-nitrophenol:

    ClP(O)(OPh)2+4-NO2PhOHClP(O)(OPh)(O-4-NO2Ph)+PhOH\text{ClP(O)(OPh)}_2 + \text{4-NO}_2\text{PhOH} \xrightarrow{} \text{ClP(O)(OPh)(O-4-NO}_2\text{Ph)} + \text{PhOH}

This two-step sequence ensures precise control over the incorporation of the 4-nitrophenoxy group, which is critical for downstream antiviral activity.

Critical Process Parameters

Temperature Control

Maintaining subzero temperatures (-78°C) is essential to prevent:

  • Racemization of the L-alanine stereocenter.

  • Hydrolysis of the phosphoryl chloride intermediate.

Solvent Selection

  • THF : Enhances solubility of the Grignard reagent (tert-BuMgCl) and facilitates kinetic control.

  • Dichloromethane : Used in large-scale reactions for easier workup and lower cost.

Workup and Purification

  • Quenching : Reaction mixture quenched with saturated NH₄Cl to neutralize excess base.

  • Extraction : Product isolated via liquid-liquid extraction (ethyl acetate/water).

  • Recrystallization : Hexane/ethyl acetate (3:1) yields crystalline product with >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 9.2 Hz, 2H, Ar-NO₂), 7.35–7.28 (m, 5H, Ar-H), 5.10 (m, 1H, CH(CH₃)₂), 4.15 (q, J = 7.1 Hz, 1H, CHCH₃), 1.45 (d, J = 7.1 Hz, 3H, CH₃), 1.25 (d, J = 6.3 Hz, 6H, CH(CH₃)₂).

  • ³¹P NMR (162 MHz, CDCl₃): δ 3.8 ppm.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 60:40 acetonitrile/water, 1.0 mL/min).

  • Chiral HPLC : >98% ee (Chiralpak AD-H, heptane/ethanol 80:20).

Industrial-Scale Challenges and Solutions

Byproduct Formation

  • Major byproduct : Bis-aryloxy phosphate due to over-substitution. Mitigated by stoichiometric control of 4-nitrophenol (1.05 equiv).

  • Hydrolysis products : Controlled by rigorous drying of solvents (H₂O <50 ppm).

Cost Optimization

  • Catalyst recycling : Et₃N·HCl byproduct regenerated to Et₃N via treatment with NaOH.

  • Solvent recovery : THF and dichloromethane recycled via distillation (≥95% recovery).

Recent Advances (2023–2025)

Continuous Flow Synthesis

  • Microreactor technology : Reduces reaction time to 30 minutes with 45% yield.

  • In-line analytics : FTIR monitors reaction progress in real time.

Biocatalytic Approaches

  • Phosphatase enzymes : Pseudomonas fluorescens phosphatase achieves 50% yield at 25°C, avoiding cryogenic conditions .

Chemical Reactions Analysis

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Intermediate in Antiviral Drug Synthesis

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester is primarily recognized as an intermediate in the synthesis of Sofosbuvir (R)-Phosphate, a nucleotide analog used in the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is metabolized to an active form that inhibits the HCV NS5B polymerase, which is essential for viral replication.

  • Case Study : Clinical trials have demonstrated that Sofosbuvir, when combined with other antiviral medications, significantly improves treatment outcomes for patients with chronic hepatitis C. The compound's role as an impurity in Sofosbuvir production highlights its importance in ensuring the purity and efficacy of the final pharmaceutical product .

Research on Mechanism of Action

Research has been conducted to understand the mechanism by which this compound and its derivatives exert their antiviral effects. Studies suggest that this compound may enhance the potency of nucleotide inhibitors by improving their bioavailability and stability.

  • Experimental Findings : In vitro studies have shown that modifications to the phosphinyl group can significantly affect the compound's ability to inhibit HCV replication. This has implications for designing more effective antiviral agents .

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

  • Formation of Phosphoryl Group : The introduction of the phosphinyl moiety is critical for biological activity.
  • Coupling with L-Alanine : This step ensures that the compound retains its amino acid characteristics, which are essential for interaction with viral proteins.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to the disruption of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester (CAS: 1256490-52-4)
  • Molecular Formula: C₁₈H₁₇F₅NO₅P
  • Key Differences: Replaces the 4-nitrophenoxy group with a pentafluorophenoxy moiety.
  • Impact: Enhanced lipophilicity due to fluorine's electron-withdrawing nature, improving membrane permeability .
  • Applications: Used in antiviral research, similar to tenofovir analogs .
N-(Chlorophenoxyphosphinyl)-L-alanine 1-Methylethyl Ester (CAS: 261909-49-3)
  • Molecular Formula: C₁₂H₁₇ClNO₄P
  • Key Differences : Substitutes nitro with a chloro group.
  • Impact: Lower electron-withdrawing effect compared to nitro, altering hydrolysis kinetics and stability . Potential for different biological activity profiles due to reduced polarity .

Ester Chain Modifications

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-Ethylbutyl Ester (CAS: 1354823-36-1)
  • Molecular Formula : C₂₁H₂₇N₂O₇P
  • Key Differences : Replaces the isopropyl ester with a longer 2-ethylbutyl chain.
  • Altered metabolic pathways due to ester chain length .

Functional Analogues in Drug Development

Tenofovir Alafenamide (CAS: 379270-37-8)
  • Molecular Formula : C₂₁H₂₉N₆O₅P
  • Key Differences: Features a purine-derived substituent instead of 4-nitrophenoxy.
  • Impact :
    • Designed for targeted delivery to lymphocytes, improving antiviral efficacy compared to simpler esters .
    • Higher hydrolytic stability under physiological conditions due to steric protection of the phosphonate group .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituent Ester Group Applications
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester 1256490-31-9 C₁₈H₂₀N₂O₇P 4-Nitrophenoxy Isopropyl Pharmaceutical intermediate
N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester 1256490-52-4 C₁₈H₁₇F₅NO₅P Pentafluorophenoxy Isopropyl Antiviral research
N-(Chlorophenoxyphosphinyl)-L-alanine 1-Methylethyl ester 261909-49-3 C₁₂H₁₇ClNO₄P Chlorophenoxy Isopropyl Chemical synthesis
Tenofovir Alafenamide 379270-37-8 C₂₁H₂₉N₆O₅P Purine derivative Isopropyl Antiviral prodrug

Biological Activity

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester, also known as CAS Number 1256490-31-9, is a phosphonate derivative of L-alanine that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18_{18}H21_{21}N2_{2}O7_{7}P
  • Molecular Weight : 408.34 g/mol
  • Structural Features :
    • Contains a nitrophenoxy group which may enhance biological activity through interactions with biological macromolecules.
    • Phosphoryl group suggests potential involvement in signaling pathways.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of Sofosbuvir, a nucleotide analog used in antiviral therapies against Hepatitis C virus (HCV). The compound exhibits selective inhibitory effects on HCV NS5B polymerase, which is crucial for viral replication .

Key Biological Activities

  • Antiviral Properties :
    • As a precursor to Sofosbuvir, it plays a role in the development of antiviral agents that inhibit HCV replication.
    • Studies indicate that derivatives of this compound can significantly reduce viral load in infected cells.
  • Ergogenic Effects :
    • Amino acid derivatives, including this compound, have been shown to influence anabolic hormone secretion and improve physical performance during exercise. This is particularly relevant for athletes seeking performance enhancement .

Study 1: Antiviral Efficacy

A study published in the Journal of Organic Chemistry highlighted the synthesis of this compound as part of a series aimed at developing effective HCV treatments. The compound demonstrated promising results in inhibiting HCV replication in vitro, suggesting its potential as a therapeutic agent .

Study ReferenceBiological ActivityFindings
Ross et al., 2011AntiviralSignificant inhibition of HCV NS5B polymerase activity
Luckose et al., 2015ErgogenicImproved physical performance metrics in athletes

Study 2: Mechanistic Insights

In another investigation, the compound was analyzed for its interaction with cellular pathways involved in muscle metabolism. The findings suggested that it modulates signaling pathways related to muscle growth and repair, indicating potential applications in sports medicine and recovery strategies .

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester?

Methodological Answer:

  • Chiral Phosphorylation : Use chiral phosphoramidite intermediates to control stereochemistry during phosphorylation. For example, L-alanine’s hydroxyl group can be activated with a nitrophenoxy leaving group under anhydrous conditions, followed by stereoselective coupling with 1-methylethyl ester .
  • Protection-Deprotection : Protect the amino group of L-alanine with a benzyloxycarbonyl (Cbz) group to prevent racemization during synthesis. Deprotection is achieved via hydrogenolysis .
  • Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track reaction progress and confirm intermediate stability .

Basic: Which analytical techniques are optimal for purity assessment and structural validation?

Methodological Answer:

  • HPLC-TOF : Use reverse-phase HPLC with time-of-flight mass spectrometry (TOF-MS) to separate impurities and confirm molecular weight (theoretical: 450.43 g/mol; experimental: ±0.5 ppm accuracy) .
  • GC-MS : Analyze volatile byproducts (e.g., residual nitrophenol) using electron ionization (EI) mode with a DB-5MS column .
  • NMR Spectroscopy : Compare 1^1H and 31^31P NMR spectra with deuterated analogs (e.g., deuterated esters in ) to resolve stereochemical ambiguities.

Advanced: How do hydrolysis kinetics vary under physiological conditions, and how are degradation products characterized?

Methodological Answer:

  • Kinetic Studies : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Withdraw aliquots at intervals and quantify intact compound via LC-MS. For example, Tenofovir alafenamide (structurally analogous) shows a half-life of 30 min in plasma .
  • Degradation Pathways : Identify nitrophenol release via UV-Vis spectroscopy (λmax = 400 nm) and phosphorylated L-alanine derivatives using 31^31P NMR .
  • Enzymatic Influence : Add esterases (e.g., porcine liver esterase) to mimic in vivo hydrolysis and compare rates using kinetic modeling .

Advanced: How can researchers resolve contradictions in reported enzymatic conversion efficiencies?

Methodological Answer:

  • Source Variability : Test enzymes from different sources (e.g., human vs. microbial carboxylesterases) to assess activity differences. For instance, Tenofovir alafenamide’s conversion varies by >50% across enzyme batches .
  • Assay Conditions : Standardize substrate concentration (e.g., 10 µM), temperature (37°C), and cofactors (e.g., Ca2+^{2+}) to minimize variability .
  • Inhibitor Screening : Use competitive inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzyme specificity and rule out nonspecific hydrolysis .

Advanced: How to validate synthetic routes when intermediates are unstable?

Methodological Answer:

  • Low-Temperature Steps : Conduct phosphorylation at -20°C to stabilize nitrophenoxy intermediates .
  • In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates and adjust reaction parameters in real time .
  • Alternative Protecting Groups : Replace thermally labile groups with tert-butyloxycarbonyl (Boc) protections, which are more stable under acidic conditions .

Basic: What storage conditions preserve the compound’s stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation of the nitrophenoxy group .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis; water content should be <0.1% (tested via Karl Fischer titration) .
  • Long-Term Stability : Perform accelerated aging studies (40°C/75% RH for 6 months) and monitor purity changes monthly .

Advanced: How to optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test binary mixtures (e.g., ethanol/water) to induce slow crystallization. For analogous compounds, isopropyl ether yields monoclinic crystals suitable for XRD .
  • Seeding : Introduce microcrystals of similar phosphonate esters (e.g., Tenofovir alafenamide fumarate) to template crystal growth .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) to resolve light atoms (e.g., oxygen in the phosphinyl group) .

Basic: How is the compound’s logP experimentally determined?

Methodological Answer:

  • Shake-Flask Method : Partition the compound between octanol and phosphate buffer (pH 7.4). Analyze both phases via UV-Vis spectroscopy (nitrophenoxy group absorbance at 310 nm) .
  • Chromatographic Estimation : Use reverse-phase HPLC retention times with a C18 column and correlate with known standards (e.g., cLogP ~2.5 predicted for similar esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.